2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

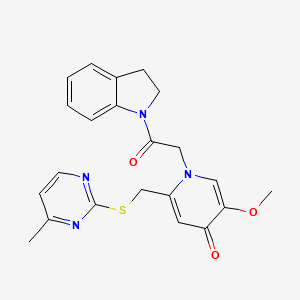

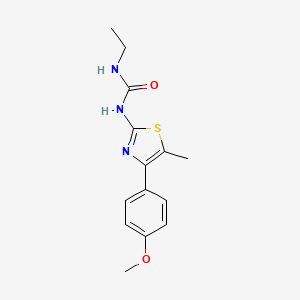

“2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide” is a chemical compound with the molecular formula C11H11IN2O and a molecular weight of 314.12 . It is a type of isoquinolinium salt .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the NaIO4-mediated sequential iodination/amidation reaction of N-alkyl quinolinium iodide salts has been developed. This process provides an efficient way to rapidly synthesize 3-iodo-N-alkyl quinolinones with high regioselectivity and good functional group tolerance .Chemical Reactions Analysis

The iodination/amidation reaction of N-alkyl quinolinium iodide salts has been developed. This cascade process provides an efficient way to rapidly synthesize 3-iodo-N-alkyl quinolinones with high regioselectivity and good functional group tolerance .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide is related to the field of heterocyclic compound synthesis. Hall and Taurins (1966) synthesized Thiazolo[4,5-c]isoquinoline, a new heterocyclic ring system, from 3-aminoisoquinoline (Hall & Taurins, 1966). This shows the potential for using related compounds in synthesizing novel heterocyclic structures.

Copper-Catalyzed Functionalization

Donthiri et al. (2014) reported the copper(I) iodide-catalyzed oxidative C(sp(2))-H functionalization of pyridines and isoquinolines for synthesizing imidazo heterocycles (Donthiri et al., 2014). This illustrates the utility of isoquinoline derivatives in copper-catalyzed chemical reactions.

Synthesis of Luminescent Complexes

Liang et al. (2017) described the synthesis of mononuclear CuI iodide complexes with isoquinoline derivatives, demonstrating applications in creating luminescent materials (Liang et al., 2017).

Generation of Isoquinoline Derivatives

Song et al. (2014) generated 1-amino-isoquinoline-N-oxides through a tandem reaction involving isoquinoline derivatives, demonstrating the potential for synthesizing complex organic structures (Song et al., 2014).

Novel Rearrangements in Organic Synthesis

Terenin et al. (2011) studied the reactions of isoquinolinium salts, indicating the role of isoquinoline derivatives in novel organic rearrangements (Terenin et al., 2011).

Synthesis of Imidazolo Heterocycles

Katritzky et al. (2000) synthesized imidazolo heterocycles from isoquinoline derivatives, highlighting their utility in creating diverse organic compounds (Katritzky et al., 2000).

Propiedades

IUPAC Name |

2-isoquinolin-2-ium-2-ylacetamide;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.HI/c12-11(14)8-13-6-5-9-3-1-2-4-10(9)7-13;/h1-7H,8H2,(H-,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUWGYNNDYNSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)N.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Furoic acid,5-[(isobutylthio)methyl]-](/img/structure/B2634770.png)

![4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine](/img/structure/B2634775.png)

![2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2634780.png)

![Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2634783.png)

![2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2634786.png)

![6-Isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2634789.png)

![N-(5-methylisoxazol-3-yl)-2-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide](/img/structure/B2634791.png)